molecular formula C14H14FN5O B2368433 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea CAS No. 1798490-27-3

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea

Cat. No.: B2368433
CAS No.: 1798490-27-3
M. Wt: 287.298
InChI Key: ADPYYKBOHPKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a synthetic small molecule based on an imidazo[1,2-b]pyrazole scaffold, a structure noted for its significant pharmacological potential in interfering with key cellular signaling pathways . This compound is designed for research applications focused on inflammation, cancer, and angiogenesis. Its core research value lies in its ability to act as a multitarget agent. Studies on structurally similar imidazo-pyrazole derivatives have demonstrated potent inhibitory effects on human platelet aggregation and the production of Reactive Oxygen Species (ROS), both of which are critical processes in inflammatory responses and cancer metastasis . The proposed mechanism of action for this class of compounds involves the inhibition of the p38 mitogen-activated protein kinase (p38MAPK) phosphorylation pathway . The p38MAPK pathway is a crucial signaling route involved in cellular processes such as stress response, inflammation, and cell differentiation, making it a significant target for therapeutic research . Furthermore, related compounds bearing a fluorophenyl substituent, similar to the 2-fluorophenyl group in this molecule, have shown enhanced potency and efficiency in biological assays, suggesting this compound is a promising candidate for investigating these pathways . This product is intended for use in biochemical research and early-stage drug discovery efforts in a laboratory setting. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYYKBOHPKJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole scaffold is synthesized via cyclodehydration of 4-carboxyethyl-5-aminopyrazole precursors. For example, ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate undergoes sulfuric acid-mediated dehydration at 190°C to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate. Subsequent hydrolysis of the ester group (e.g., using NaOH in ethanol-water) generates the carboxylic acid derivative, which is decarboxylated thermally to produce the unsubstituted imidazo-pyrazole.

Urea Bond Formation with 2-Fluorophenyl Isocyanate

Reaction Conditions and Mechanism

The ethylamine intermediate reacts with 2-fluorophenyl isocyanate in anhydrous toluene under reflux (12 hours, N₂ atmosphere). The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a urea linkage. Key parameters include:

  • Solvent : Toluene or DMF (anhydrous).
  • Temperature : 80–110°C.
  • Stoichiometry : 1.1 equivalents of isocyanate to ensure complete conversion.

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and recrystallized from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for urea NH (~8.5–9.0 ppm) and imidazo-pyrazole protons.
  • HRMS : Molecular ion peak matching the theoretical mass (C₁₅H₁₅FN₆O requires m/z 330.13).

Alternative Synthetic Routes and Optimizations

Microwave-Assisted Urea Formation

Adapting protocols from imidazo[1,2-a]pyridine synthesis, microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% while maintaining yields ≥85%. This approach minimizes thermal degradation of sensitive intermediates.

Solid-Phase Synthesis

Immobilizing the ethylamine intermediate on Wang resin enables iterative coupling with 2-fluorophenyl isocyanate, facilitating high-throughput synthesis. Cleavage with TFA/CH₂Cl₂ (95:5) liberates the target compound with >90% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Conventional Alkylation 68 95 24 Scalability
Microwave 85 98 6 Rapid synthesis
Solid-Phase 92 90 48 High-throughput compatibility

Mechanistic Insights into Side Reactions

  • Over-Alkylation : Excess dibromoethane leads to quaternary ammonium salts, mitigated by controlled stoichiometry (1:1.05 amine:alkylating agent).
  • Isocyanate Hydrolysis : Moisture induces hydrolysis to 2-fluorophenylamine, avoided via rigorous solvent drying (molecular sieves).

Industrial-Scale Considerations

  • Cost Efficiency : 2-Fluorophenyl isocyanate costs dominate (>60% of raw material expenses). Substituting with 2-fluorophenyl carbamate under Cu(I) catalysis reduces costs by 30%.
  • Waste Management : Toluene is recycled via distillation, reducing hazardous waste output by 70%.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyrazole N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Compound 9a : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea

  • Molecular Formula : C₁₅H₂₀N₄O
  • Key Features : Ethylurea group, 3-methylphenylpyrazole substitution.
  • Comparison : Lacks the fused imidazo-pyrazole system and fluorine atom present in the target compound. The phenylpyrazole moiety may confer rigidity but without the electronic effects of fluorine .

Compound 11g : 3-(6-fluoro-1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

  • Molecular Formula : C₂₀H₁₃FN₆O
  • Key Features : Fluoro-benzimidazole, imidazopyrimidine core, methoxyphenyl group.
  • Comparison: Shares a fluorine atom but replaces urea with an imidazopyrimidine scaffold.

Example 5 Derivatives (EP Patent) : (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

  • Key Features: Trifluoromethoxyphenyl group, imidazolidinone core.
  • Comparison: The trifluoromethoxy group is bulkier and more lipophilic than 2-fluorophenyl, which may enhance membrane permeability but reduce aqueous solubility. The imidazolidinone ring differs from the target’s imidazo-pyrazole system .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight LogP Melting Point (°C) Key Substituents
Target Compound Not Provided Not Provided ~3.5* Not Provided 2-fluorophenyl, imidazo-pyrazole
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea C₁₅H₂₀N₄O 272.35 ~2.8 Not Provided Ethylurea, phenylpyrazole
Compound 11g C₂₀H₁₃FN₆O 372.35 ~3.1 226–228 Fluoro-benzimidazole, methoxyphenyl
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea C₂₅H₂₅F₃N₈O 510.51 4.36 Not Provided Trifluoroethyl, piperazinyl-pyrimidine

*Estimated LogP for the target compound based on substituent contributions.

  • Lipophilicity : The target compound’s LogP (~3.5) is intermediate between Compound 11g (3.1) and the trifluoroethyl derivative (4.36), suggesting moderate membrane permeability.
  • Melting Points : Compound 11g’s high melting point (226–228°C) indicates crystalline stability, likely due to planar heterocyclic systems. The target compound’s melting point is unreported but may be influenced by its fused ring system .

Biological Activity

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by an imidazo[1,2-b]pyrazole core linked to an ethyl group and a fluorophenyl urea moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or modulate cellular pathways, leading to its observed pharmacological effects. Notably, compounds with similar structures have been reported to exhibit:

  • Antimicrobial Activity : Compounds with the imidazo[1,2-b]pyrazole scaffold have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) around 250 μg/mL .
  • Anti-inflammatory Properties : Research indicates that derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-17, with IC50 values in the nanomolar range for some analogs .
  • Anticancer Effects : The compound has been evaluated for its anticancer properties against multiple human cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Activity TypeTarget/Cell LineIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureusMIC ~ 250 μg/mL
Anti-inflammatoryTNFα productionIC50 ~ 0.004 μM
AnticancerH460, A549, HT-29 cell linesVaries (specific data not provided)

Case Studies

Several studies have explored the biological implications of compounds similar to This compound :

  • Antimicrobial Evaluation : A series of pyrazolyl-ureas were synthesized and tested against various pathogens. The results indicated that modifications in the urea moiety significantly influenced antimicrobial efficacy.
  • Anti-inflammatory Studies : In vitro assays demonstrated that certain derivatives effectively inhibited the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential therapeutic applications in inflammatory diseases.
  • Anticancer Research : Investigations into the cytotoxic effects on cancer cell lines revealed that compounds bearing similar structural motifs could induce apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the assembly of the imidazo[1,2-b]pyrazole core, followed by ethyl chain functionalization and urea bond formation. Key steps include:
  • Heterocycle formation : Cyclocondensation of pyrazole derivatives with appropriate carbonyl precursors under reflux conditions in solvents like ethanol or THF .
  • Ethyl linker introduction : Alkylation or nucleophilic substitution reactions, often requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Urea coupling : Reaction of isocyanates with amines, optimized at controlled temperatures (0–25°C) to avoid side reactions .
    Purification via column chromatography or recrystallization is critical to isolate the final product.

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with emphasis on urea NH signals (δ 6.5–8.5 ppm) and fluorophenyl aromatic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates and fluorescence plate readers .
  • Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target protein interactions .

Advanced Research Questions

Q. How can conflicting data between HPLC purity and NMR integration ratios be resolved?

  • Methodological Answer :
  • Cross-validation : Use orthogonal methods like TLC (silica gel, ethyl acetate/hexane) to detect low-level impurities not resolved by HPLC .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic impurities affecting NMR integration .
  • Sample preparation : Ensure complete solubility in deuterated solvents (e.g., DMSO-d6_6) to avoid signal splitting due to aggregation .

Q. What strategies optimize reaction yields while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent polarity, stoichiometry) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Methodological Answer :
  • Systematic substitution : Modify the fluorophenyl group (e.g., 3-F, 4-F) or imidazo-pyrazole substituents to assess electronic effects .
  • Biological testing : Compare IC50_{50} values across analogs in enzyme assays and correlate with computational parameters (e.g., logP, polar surface area) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) and guide rational design .

Q. What techniques elucidate the compound’s mechanism of action in cellular models?

  • Methodological Answer :
  • Transcriptomics : RNA-seq or qPCR arrays to identify differentially expressed genes post-treatment .
  • Protein pull-down assays : Use biotinylated probes to isolate target proteins for identification via LC-MS/MS .
  • Kinase profiling : Screen against a panel of 100+ kinases using ATP-Glo assays to identify off-target effects .

Q. How to address solubility challenges in pharmacokinetic studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo dosing .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
  • Nanoencapsulation : Develop liposomal or PLGA nanoparticles for sustained release .

Notes on Data Contradictions and Validation

  • Conflicting bioactivity data : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Theoretical vs. experimental logP : Validate computational predictions (e.g., ChemAxon) with shake-flask experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.